Aaphgpspla

Description

Contextualization within Peptide Chemistry and Bradykinin (B550075) Analogues

Peptide chemistry involves the synthesis, characterization, and study of peptides, which are short chains of amino acids linked by peptide bonds. Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a key member of the kinin-kallikrein system and exerts its physiological effects by interacting with specific G protein-coupled receptors, primarily the bradykinin B1 and B2 receptors. mdpi.comnih.gov The B2 receptor is constitutively expressed in various cell types, while the B1 receptor is typically upregulated during inflammation and tissue injury. nih.gov Bradykinin is involved in a wide range of physiological and pathophysiological processes, including vasodilation, increased vascular permeability, pain sensation, and inflammation. mdpi.comnih.gov

The study of bradykinin analogues, such as D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG, is driven by the desire to understand the structure-activity relationships of bradykinin and to develop compounds with modified or antagonistic properties for research purposes. Analogues can be designed to have altered receptor selectivity, increased stability, or antagonistic effects, providing valuable tools for probing the roles of bradykinin receptors in biological systems.

Historical Development of Research on D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG

The historical development of research on D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG is linked to the broader effort to develop bradykinin receptor antagonists. The discovery in the late 1980s that [D-Phe7]-bradykinin analogues exhibited antagonistic profiles at the B2 receptor marked a significant step in this field. nih.gov This led to the characterization of early generations of B2 antagonists, which often incorporated modifications such as D-amino acids and hydroxyproline (B1673980) residues. nih.gov The introduction of unnatural amino acids, including D-phenylalanine, was a strategy employed to modify the properties of bradykinin analogues. D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG, with its specific sequence incorporating D-Arg0, Hyp3, D-Phe7, and Leu8 substitutions, represents one such analogue developed within this historical context of exploring structural modifications to modulate bradykinin receptor interactions.

Contemporary Research Gaps and Significance of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG Studies

Contemporary research on D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG continues to leverage its properties as a pharmacological tool. The significance of studies involving this peptide lies in its ability to help researchers differentiate between bradykinin receptor subtypes and to investigate the specific roles of B2A and B2B receptors in various biological processes. realgenelabs.com While the peptide's antagonistic activity is established, detailed quantitative data on its binding affinities and functional effects across a wide range of bradykinin receptor subtypes and species may represent areas for further exploration.

Furthermore, studies examining the chemical stability of peptides like D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG under different experimental conditions are crucial for accurate research findings. For instance, research has shown that the presence of certain adjacent amino acid residues can influence the racemization of L-phenylalanine during acid hydrolysis, a common step in amino acid analysis. A study comparing D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG (Peptide 2) with a similar peptide containing a cysteine residue adjacent to phenylalanine (Peptide 1) demonstrated that racemization of L-phenylalanine occurred in Peptide 1 but not in Peptide 2 under strong acid hydrolysis conditions. This highlights the importance of specific amino acid sequences and the potential for intramolecular catalysis to affect peptide integrity during analysis, underscoring the need for careful control and characterization in peptide research.

Key Properties of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG

| Property | Value | Source |

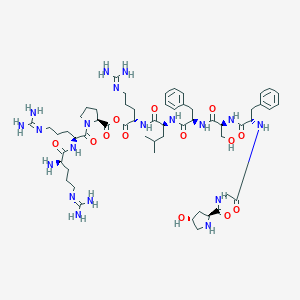

| Sequence | D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Leu-Arg | realgenelabs.comabbexa.com |

| Molecular Formula | C57H89N19O13 | echemi.com |

| Molecular Weight | 1248.46 Da | glycotech.comabbexa.com |

| Nature | Peptide, Bradykinin Analogue | glycotech.comrealgenelabs.comabbexa.com |

| Receptor Activity | Short-acting competitive antagonist; discriminates between B-2A and B-2B receptors; weak on B? receptor | realgenelabs.com |

Research Finding: Racemization Study

A study investigated the racemization of L-phenylalanine in peptides, including D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG (Peptide 2) and D-Arg-Arg-Pro-Hyp-Gly-Phe-Cys-D-Phe-Leu-Arg (Peptide 1), during strong acid hydrolysis.

| Peptide | Adjacent Residue to L-Phe | Racemization of L-Phe during Acid Hydrolysis | Source |

| D-Arg-Arg-Pro-Hyp-Gly-Phe-Cys-D-Phe-Leu-Arg (Peptide 1) | Cysteine | Occurred | |

| D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG (Peptide 2) | Serine | Did not occur |

This finding suggests that the cysteine residue adjacent to L-phenylalanine in Peptide 1 catalyzed the racemization, while the serine residue in D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG (Peptide 2) did not. This highlights the influence of neighboring amino acids on the stereochemical stability of peptide residues during analytical procedures.

Properties

IUPAC Name |

[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl] (2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H89N19O13/c1-32(2)25-40(48(82)72-38(19-11-23-67-57(63)64)53(87)89-54(88)44-20-12-24-76(44)52(86)37(18-10-22-66-56(61)62)71-46(80)36(58)17-9-21-65-55(59)60)73-50(84)42(27-34-15-7-4-8-16-34)74-51(85)43(31-77)75-49(83)41(26-33-13-5-3-6-14-33)70-45(79)30-69-47(81)39-28-35(78)29-68-39/h3-8,13-16,32,35-44,68,77-78H,9-12,17-31,58H2,1-2H3,(H,69,81)(H,70,79)(H,71,80)(H,72,82)(H,73,84)(H,74,85)(H,75,83)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t35-,36-,37+,38+,39+,40+,41+,42-,43+,44+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUPLVFJDPVVRN-AFIJWGRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)OC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CC(CN4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H89N19O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1248.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135701-67-6 |

Source

|

| Record name | Bradykinin, arg-hyp(3)-phe(7)-leu(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135701676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Derivatization Strategies for D Arg Arg Pro Hyp Gly Phe Ser D Phe Leu Arg

Optimization of Solid-Phase Peptide Synthesis (SPPS) for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, remains a cornerstone for peptide production, offering advantages in purification and automation jpt.combachem.com. However, synthesizing complex sequences like D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG requires careful optimization of standard protocols.

Resin Selection and Coupling Chemistry Enhancements

The choice of solid support (resin) is critical in SPPS, influencing reaction kinetics, swelling properties, and ultimately, peptide purity and yield bachem.comiris-biotech.de. Polystyrene crosslinked with divinylbenzene (B73037) is a common matrix, but its swelling characteristics vary with solvent and crosslinking degree iris-biotech.de. For long or difficult sequences prone to aggregation, such as those containing hydrophobic or β-branched amino acids, using resins with lower substitution levels or alternative matrices like polyethylene (B3416737) glycol (PEG)-based resins can be beneficial iris-biotech.depeptide.comnih.gov. Lower substitution reduces the local peptide concentration on the resin, minimizing interchain interactions and improving reagent access to the growing peptide chain iris-biotech.de.

Enhancements in coupling chemistry are vital to ensure efficient and complete peptide bond formation at each step, thereby minimizing deletion sequences and maximizing the yield of the full-length product gyrosproteintechnologies.comacs.org. A variety of coupling reagents are employed in SPPS, including carbodiimides (e.g., DCC, DIC) often used with additives like HOBt or HOAt to suppress racemization and enhance reaction rates, as well as phosphonium (B103445) and uronium salts (e.g., HATU, HBTU, PyBOP, COMU) known for their high efficiency acs.orgamericanpeptidesociety.orgthieme-connect.comrsc.org. The selection of the coupling reagent and reaction conditions (e.g., solvent, temperature, reaction time, base) must be carefully optimized for each amino acid addition, particularly for challenging couplings involving sterically hindered or modified amino acids like Hyp or D-Phe gyrosproteintechnologies.comthieme-connect.com. Microwave-assisted SPPS can also significantly accelerate coupling reactions and improve purity, especially for difficult sequences americanpeptidesociety.orgnih.gov.

Cleavage and Deprotection Protocols for High Purity and Yield

Following the sequential coupling of amino acids, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed jpt.combachem.comsterlingpharmasolutions.com. This is typically achieved using acidolytic cleavage cocktails, with trifluoroacetic acid (TFA) being a commonly used acid peptide.comrsc.org. The composition of the cleavage cocktail, including the choice and concentration of scavengers, is crucial to prevent reattachment of protecting groups or other side reactions that can reduce peptide purity gyrosproteintechnologies.comrsc.org.

Optimized cleavage and deprotection protocols aim to achieve complete removal of the peptide from the resin and all protecting groups while minimizing degradation or modification of the peptide sequence. The specific amino acid composition of the peptide, including the presence of acid-sensitive residues or modified amino acids, dictates the optimal cleavage conditions peptide.com. Careful control of reaction time, temperature, and scavenger presence is essential to maximize the yield of the desired product and facilitate subsequent purification gyrosproteintechnologies.com.

Development of Novel Solution-Phase and Hybrid Synthesis Approaches

While SPPS is widely used, solution-phase peptide synthesis (LPPS) and hybrid approaches combining the strengths of both methodologies offer valuable alternatives, particularly for the synthesis of longer or more complex peptides sterlingpharmasolutions.comkbdna.comneulandlabs.com.

Segment Condensation Techniques for Complex Peptide Assembly

Segment condensation requires careful planning regarding the fragmentation strategy, considering factors such as fragment solubility, the potential for racemization at the coupling site, and the ease of purification of the intermediate fragments slideshare.netnih.gov. Coupling of protected fragments in solution often utilizes activating reagents similar to those in SPPS, but reaction conditions must be optimized for the solution environment americanpeptidesociety.orgsioc-journal.cn. Techniques like native chemical ligation, which involves the chemoselective reaction of unprotected peptide segments, represent a powerful form of segment condensation, particularly for synthesizing larger proteins nih.gov.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are paramount in peptide synthesis, ensuring that reactions occur only at desired functional groups and positions within the molecule nih.govresearchgate.netrsc.orgsciforum.net. This is particularly important when synthesizing peptides containing multiple reactive side chains or when performing site-specific modifications.

Strategies to achieve chemoselectivity include the judicious use of orthogonal protecting groups that can be removed selectively under different conditions, allowing for reactions at specific sites while leaving others protected nih.gov. Regioselectivity is crucial in reactions involving multiple identical or similar functional groups, such as the formation of disulfide bonds between cysteine residues or the modification of lysine (B10760008) epsilon-amino groups nih.govmdpi.com. Advanced techniques, including the use of specific catalysts, engineered enzymes, or carefully controlled reaction conditions (e.g., pH, temperature), are employed to direct reactivity to a single desired site nih.govacs.orgutoronto.carsc.org. For example, controlled oxidation or the use of specific ligation techniques can enable the regioselective formation of disulfide bridges in peptides containing multiple cysteine residues nih.gov.

Site-Specific Modification and Analog Generation of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG

Site-specific modification of peptides allows for the introduction of various functionalities, such as labels, tags, or therapeutic moieties, at defined positions within the sequence mdpi.comacs.orgutoronto.ca. This is crucial for studying peptide function, improving pharmacokinetic properties, or creating peptide conjugates with enhanced activity or targeting capabilities. Analog generation involves modifying the peptide sequence or structure to alter its properties, such as stability, activity, or binding affinity thermofisher.comrsc.orgekb.eg.

Strategies for site-specific modification often exploit unique or less common amino acid side chains, such as cysteine (via thiol chemistry) or unnatural amino acids incorporated during synthesis mdpi.comutoronto.caplos.org. Chemoselective reactions, including click chemistry or reactions with activated esters or maleimides, can be directed to specific functional groups under mild conditions that preserve peptide integrity mdpi.comutoronto.caplos.org. Enzymatic methods also offer a highly selective approach for modifying specific residues or introducing tags at defined positions acs.orgutoronto.ca.

Non-Canonical Amino Acid Incorporations and Their Synthetic Routes

The peptide D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG inherently contains non-canonical amino acids, specifically D-Arginine (D-ARG), Hydroxyproline (B1673980) (HYP), and D-Phenylalanine (D-PHE). The incorporation of these residues during peptide synthesis is a key aspect of generating this compound.

D-amino acids are enantiomers of the naturally occurring L-amino acids and are often incorporated into peptides to enhance metabolic stability by increasing resistance to proteolytic degradation. nih.govmdpi.comrsc.orgresearchgate.net Hydroxyproline (Hyp) is a hydroxylated derivative of proline and is a common post-translational modification found in proteins like collagen, but it can also be directly incorporated during solid-phase synthesis using commercially available protected Hyp building blocks. nih.govoup.comresearchgate.net

The synthetic routes for incorporating these non-canonical amino acids typically involve standard SPPS procedures, utilizing protected forms of D-Arginine, Hydroxyproline, and D-Phenylalanine as coupling partners. mdpi.com The choice of protecting groups for the side chains of these amino acids (e.g., for the guanidino group of Arginine or the hydroxyl group of Hydroxyproline) is crucial to ensure their stability throughout the synthesis and their removal during the final cleavage from the resin.

Beyond the existing non-canonical amino acids, further derivatization can involve the incorporation of other unnatural amino acids to explore structure-activity relationships or improve pharmacokinetic properties. This is achieved by substituting canonical amino acid positions in the sequence with a desired non-canonical analog during the synthesis process. rsc.orgresearchgate.netnih.govfrontiersin.org

Isosteric Replacements and Design of Peptide Mimetics

Isosteric replacements and the design of peptide mimetics are strategies employed to address some of the limitations of linear peptides, such as conformational flexibility and susceptibility to enzymatic degradation. rsc.orgunc.edu Isosteric replacement involves substituting an atom or a group of atoms within the peptide backbone or side chain with another with similar steric and electronic properties. rsc.org This can alter the peptide's conformation, stability, and receptor binding characteristics.

For a peptide like D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG, which is related to bradykinin (B550075) antagonists, isosteric replacements could involve modifications to the peptide backbone (e.g., reduced amide bonds, ester linkages, or the introduction of pseudopeptide bonds) or alterations to the side chains of specific amino acids. rsc.org While specific research on isosteric replacements of this exact sequence was not detailed in the provided information, studies on related bradykinin antagonists have explored modifications like the replacement of amino acids with constrained analogs (e.g., D-Tic, Oic) to influence conformation and activity. ekb.egresearchgate.net

Peptide mimetics are non-peptide molecules that structurally or functionally mimic a peptide. nih.govrsc.orgunc.edu The design of peptide mimetics based on D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG could involve identifying the key pharmacophore elements of the peptide responsible for its biological activity and designing small molecules or constrained structures that present these elements in a similar spatial orientation. This approach can lead to compounds with improved oral bioavailability, metabolic stability, and targeted delivery. nih.govrsc.orgunc.edu

Introduction of Post-Translational Modifications for Functional Studies

Post-translational modifications (PTMs) are covalent modifications of proteins and peptides that occur after biosynthesis and can significantly impact their structure, function, and interactions. cusabio.comwikipedia.org While Hyp is already present in D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG and is a result of post-translational hydroxylation of proline in biological systems nih.govoup.comresearchgate.net, other PTMs can be introduced synthetically or enzymatically for functional studies.

Based on the amino acid sequence of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG, potential sites for introducing PTMs include:

Serine (SER): Serine residues can undergo phosphorylation, glycosylation, or other modifications. cusabio.comwikipedia.orgpeptide.com Phosphorylation, the addition of a phosphate (B84403) group, is a common regulatory mechanism in biological systems. cusabio.comwikipedia.orgpeptide.com

Arginine (ARG): Arginine residues can be targets for methylation or citrullination. cusabio.com

Leucine (B10760876) (LEU): While less common than modifications on other amino acids, leucine can potentially be involved in lipidation. cusabio.com

Introducing these modifications to the synthetic peptide can provide valuable insights into how similar modifications might affect the activity, conformation, or interactions of this peptide or related sequences in a biological context. For example, phosphorylating the serine residue could mimic a signaling event and allow researchers to study the downstream effects.

The introduction of PTMs can be achieved during solid-phase synthesis using protected modified amino acid building blocks (e.g., phosphoserine) peptide.com or through post-synthetic modification reactions in solution or on the solid support. wikipedia.org Enzymatic methods can also be employed to introduce specific PTMs if the necessary enzymes are available and the peptide sequence is a substrate.

Summary of Potential Modifications and Their Sites

| Amino Acid | Position(s) | Potential Post-Translational Modification(s) |

| ARG | 2, 3, 10 | Methylation, Citrullination |

| PRO | 4 | Hydroxylation (already present as HYP) |

| HYP | 5 | Further modifications (less common) |

| GLY | 6 | None (typically not modified) |

| PHE | 7 | None (typically not modified) |

| SER | 8 | Phosphorylation, Glycosylation |

| D-PHE | 9 | None (typically not modified) |

| LEU | 11 | Lipidation (less common) |

Note: This table indicates potential modifications based on general knowledge of PTMs and the amino acid sequence. The actual feasibility and effect of these modifications on this specific peptide would require experimental investigation.

The study of racemization of L-phenylalanine adjacent to a cysteine residue in a similar bradykinin antagonist highlights the importance of considering potential side reactions and the stereochemical integrity of amino acids during synthesis and handling, particularly under conditions like acid hydrolysis. While the target peptide contains serine instead of cysteine at that position, this finding underscores the need for careful analytical characterization of the synthetic product.

Sophisticated Spectroscopic and Structural Characterization of D Arg Arg Pro Hyp Gly Phe Ser D Phe Leu Arg

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight, elemental composition, and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, typically with mass accuracies in the low parts per million (ppm) range. This high accuracy allows for the determination of the elemental composition of the peptide and can help distinguish between compounds with very similar nominal masses. HRMS is also crucial for verifying the purity of synthesized peptides by detecting impurities with different molecular weights.

For D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG, HR-FAB MS data has been reported, showing a calculated mass for [M]+ of 926.4717 and an observed mass of 926.4673. amazonaws.com This close agreement between the calculated and observed exact mass supports the proposed molecular formula and purity of the sample analyzed.

Interactive Table 1: High-Resolution Mass Spectrometry Data

| Ion Type | Calculated m/z | Observed m/z |

| [M]+ | 926.4717 | 926.4673 |

Note: The provided data in amazonaws.com seems to correspond to a smaller fragment or a different but related peptide based on the calculated mass. The theoretical monoisotopic mass of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG (C₅₇H₉₀N₁₉O₁₃) is approximately 1248.68 g/mol . Result echemi.com lists a molecular weight of 1248.44 and an exact mass of 1247.689.

MALDI-TOF-MS data has also been reported for related peptides, showing calculated and observed [M+Na]+ values. amazonaws.com Mass spectrometry is routinely used to confirm the molecular weight of the synthesized peptide and assess its purity before further characterization or biological studies.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the measurement of the mass-to-charge ratios of the resulting fragment ions. This technique is invaluable for determining the amino acid sequence of a peptide and identifying post-translational modifications.

During MS/MS analysis of peptides, fragmentation typically occurs along the peptide backbone, generating characteristic fragment ions (e.g., b-ions and y-ions) that correspond to fragments retaining the N-terminus and C-terminus, respectively. By analyzing the mass differences between sequential fragment ions, the amino acid sequence can be deduced. dicp.ac.cncore.ac.uk

While general principles of MS/MS for peptide sequencing are well-established, specific MS/MS fragmentation pathways and detailed fragment ion data for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG were not explicitly provided in the search results. However, MS/MS would be the standard method used to verify the sequence of this synthetic peptide and confirm its identity. Techniques like HRMS/MS can provide very accurate fragment ion masses, further increasing confidence in the sequence assignment and the identification of modifications. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Purity Determination

Circular Dichroism (CD) and Vibrational Spectroscopy

Circular Dichroism (CD) spectroscopy and Vibrational Spectroscopy (Infrared and Raman) provide complementary information about the secondary structure and conformational properties of peptides.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. The far-UV CD spectrum (typically 190-250 nm) is particularly sensitive to the conformation of the peptide backbone. Different secondary structures, such as alpha-helices, beta-sheets, random coils, and turns, exhibit characteristic CD spectra with distinct shapes and magnitudes of ellipticity. google.comresearchgate.netresearchgate.netvt.edunih.gov

For peptides that adopt a triple-helical conformation, characteristic CD spectra are observed, typically showing a positive Cotton effect at wavelengths between 220 and 230 nm and a negative Cotton effect between 195 and 205 nm. google.comgoogle.com The presence and intensity of these features can indicate the extent of triple helix formation. CD can also be used to study the thermal stability of peptide conformations by monitoring the change in ellipticity as a function of temperature, allowing for the determination of melting temperatures (Tm). researchgate.netvt.edunih.gov

Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. The amide I and amide II bands in the infrared spectrum (arising primarily from C=O stretching and N-H bending vibrations of the peptide backbone, respectively) are sensitive to the secondary structure and hydrogen bonding patterns within the peptide. acs.org Raman spectroscopy provides complementary information, with the amide I band being particularly useful for secondary structure analysis. acs.org

Secondary Structure Elucidation via Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure elements of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD provides characteristic spectral patterns for different secondary structures, such as alpha-helices, beta-sheets, turns, and random coils. nih.gov For peptides containing proline and hydroxyproline (B1673980), CD can also provide information related to polyproline II helices or potentially triple-helical structures, although the latter is more characteristic of collagen-like peptides with repeating Gly-X-Y sequences. The presence of D-amino acids can significantly influence peptide conformation and flexibility, which would be reflected in the CD spectrum. While CD is a standard tool for peptide conformational analysis, specific CD spectroscopic data for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG were not found in the consulted literature. If available, the CD spectrum of this peptide under different conditions (e.g., varying temperature, solvent, or pH) would reveal its preferred secondary structure(s) and their stability.

Chromatographic and Electrophoretic Purity Assessment

Ensuring the purity and confirming the identity of synthetic peptides like D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG are critical steps in their characterization. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Identity

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a primary technique for analyzing the purity of synthetic peptides. The method development for peptide purity assessment typically involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., gradients of acetonitrile (B52724) in water with a volatile acid like trifluoroacetic acid), flow rate, and detection wavelength (typically UV detection at 214 nm for the peptide bond). The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. RP-HPLC can also be used to confirm the identity of a peptide by comparing its retention time to that of a reference standard or by coupling HPLC with mass spectrometry (LC-MS). While HPLC is routinely used for peptide analysis, specific details of an optimized HPLC method and purity data for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG were not found in the consulted literature. A typical purity assessment would involve a chromatogram showing a predominant peak corresponding to the target peptide and potentially smaller peaks representing synthesis-related impurities or degradation products.

Capillary Electrophoresis (CE) for Charge Heterogeneity Analysis

Capillary Electrophoresis (CE) is a separation technique that separates molecules based on their charge-to-size ratio under the influence of an electric field. CE is well-suited for the analysis of peptides, particularly for assessing charge heterogeneity that may arise from post-translational modifications, deamidation, or incomplete coupling during synthesis. Different CE modes, such as free solution electrophoresis (FSE) or capillary zone electrophoresis (CZE), can be employed depending on the nature of the peptide and the impurities to be separated. CE can also be used for chiral separations to assess the enantiomeric purity of amino acids within a peptide sequence, although this often requires the use of chiral selectors in the electrolyte. Specific CE data for evaluating the charge heterogeneity or enantiomeric purity of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG were not identified in the search results. However, CE analysis would provide valuable information on the presence and levels of charged variants, contributing to a comprehensive understanding of the peptide's purity profile.

Computational and Theoretical Investigations of D Arg Arg Pro Hyp Gly Phe Ser D Phe Leu Arg Molecular Behavior

Molecular Dynamics (MD) Simulations

MD simulations are widely used to study the dynamic behavior of peptides and proteins over time. By simulating the movement of atoms and molecules based on physical laws, MD can provide information about conformational changes, interactions with solvents, and binding events.

Solvent Interaction Dynamics and Hydration Shell Characterization

Investigating the interactions between D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG and solvent molecules is crucial for understanding its behavior in biological systems. MD simulations can characterize the hydration shell around the peptide, detailing the number and residence time of water molecules interacting with specific amino acid residues or functional groups. Analyzing hydrogen bonding patterns and electrostatic interactions between the peptide and solvent molecules would provide insights into the peptide's solubility and its propensity to interact with other molecules. The charged Arg residues and polar Ser and Hyp residues would be expected to play a significant role in solvent interactions.

Quantum Chemical Calculations

Quantum Chemical (QC) calculations provide a more detailed view of the electronic structure and reactivity of molecules compared to classical MD simulations. These methods are particularly useful for studying the properties of individual residues or small peptide fragments, and for predicting reaction pathways.

Reactivity Predictions and Proposed Reaction Pathways

QC calculations can be used to predict the potential reactivity of specific sites within D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG. This could involve studying its susceptibility to enzymatic degradation, oxidation, or other chemical transformations. By calculating transition states and activation energies, QC methods can propose plausible reaction pathways and estimate reaction rates. For example, the Arg residues might be susceptible to modifications, and QC calculations could help understand the mechanisms involved . Similarly, the peptide bonds themselves could be targets for hydrolysis, and QC could provide insights into the stability of these bonds.

Spectroscopic Property Simulations for Experimental Validation

Simulating spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectra, can be valuable for validating experimentally determined structures and understanding the conformational ensemble of a peptide in solution. Computational methods, including Molecular Dynamics (MD) simulations coupled with quantum mechanics calculations, can predict chemical shifts, coupling constants, and other spectroscopic parameters. These simulations can help interpret experimental data and provide a more detailed picture of the peptide's dynamic behavior.

While the general methodologies for simulating peptide spectroscopic properties are well-established, specific computational studies detailing the simulated spectroscopic properties for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG were not found in the provided search results. Studies on other peptides, including collagen-like triple helices containing Hyp residues or peptides with unnatural amino acids, demonstrate the application of such techniques to understand structural features and validate experimental observations. acs.orgnih.govmdpi.comnih.govmdpi.com

Binding Site Prediction and Ligand Docking Studies for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG

Predicting potential binding sites on target proteins and performing ligand docking studies are fundamental steps in understanding how a peptide might interact with biological macromolecules. Given the structural similarity to bradykinin (B550075) and related analogues observed in the search results, potential targets could include kinin receptors (B1 and B2) or other proteins modulated by similar peptide sequences. nih.govnih.gov Computational approaches can identify likely interaction regions on a protein surface and model the potential binding poses and affinities of the peptide.

General methods for protein-peptide docking involve algorithms that consider the flexibility of both the peptide and the receptor binding site to find low-energy binding conformations. These methods often utilize scoring functions to estimate the binding affinity. However, specific binding site prediction and ligand docking studies focused on D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG were not present in the analyzed search results. Studies on other peptides and peptidomimetics illustrate the application of these techniques in identifying binding modes and key interactions with various protein targets, including GPCRs and proteases. nih.govekb.egrsc.orgresearchgate.netnih.govresearchgate.net

Protein-Ligand Interaction Modeling and Energetic Landscapes

Detailed protein-ligand interaction modeling goes beyond simple docking to explore the energetic landscape of the binding process. This involves calculating the various energy components that contribute to binding affinity, such as van der Waals interactions, electrostatic forces, hydrogen bonding, and desolvation effects. Techniques like Molecular Mechanics (MM), Molecular Dynamics (MD) simulations, and Free Energy Perturbation (FEP) are employed to gain a deeper understanding of the forces stabilizing the peptide-protein complex and the conformational changes that occur upon binding. rsc.org

While these methods are routinely applied in computational chemistry and biology to study peptide-protein interactions, specific research detailing the protein-ligand interaction modeling and energetic landscapes for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG were not found in the provided search results.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling involves identifying the essential features of a molecule (or a set of molecules) that are necessary for binding to a target receptor and eliciting a biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, arranged in a specific three-dimensional arrangement. Pharmacophore models can be derived from the structure of the ligand (ligand-based) or the structure of the protein-ligand complex (structure-based). These models are then used to screen databases for new compounds with similar features. Lead optimization strategies involve using computational methods, including pharmacophore modeling, to guide the modification of a lead compound to improve its potency, selectivity, and other desirable properties. researchgate.netfrontiersin.org

Specific pharmacophore modeling and lead optimization strategies focused on D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG or its analogues were not found in the provided search results. However, the application of these techniques to other peptide systems demonstrates their utility in designing improved peptide-based ligands. researchgate.netfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activity. For peptide analogues, this involves calculating molecular descriptors that capture various aspects of their structure, such as amino acid composition, sequence order, charge, hydrophobicity, and conformational flexibility. These descriptors are then used to build statistical models (e.g., using regression analysis) that can predict the activity of new, untested analogues.

While QSAR modeling is a widely used approach in medicinal chemistry, including for peptides, specific QSAR studies focusing on analogues of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG were not identified in the provided search results. Studies on other peptide sets illustrate the general principles of QSAR in peptide research. researchgate.net

Descriptors Selection and Model Validation

A critical step in QSAR modeling is the selection of appropriate molecular descriptors that are relevant to the biological activity under investigation. Various types of descriptors can be used, ranging from simple counts of amino acids to complex 3D descriptors that capture molecular shape and electronic properties. Model validation is essential to ensure that the QSAR model is robust and has predictive power. This typically involves using statistical metrics and external validation sets to assess the model's performance on unseen data.

Although the methodology for descriptor selection and model validation in peptide QSAR is established, specific details regarding these steps for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG analogues were not found in the provided search results.

Predictive Modeling for Biological Activity

Predictive modeling for biological activity involves using computational approaches to forecast the potential biological effects of a molecule based on its structure and properties. For D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG, as a bradykinin analog, predictive modeling would primarily focus on its potential interactions with bradykinin receptors and the resulting functional outcomes wikipedia.orgdsmz.de.

Given that similar modified bradykinin analogs have been explored as bradykinin receptor antagonists, predictive modeling could be used to estimate the binding affinity of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG to the B1 and B2 receptors wikipedia.orgdsmz.de. Techniques such as molecular docking, as mentioned earlier, are fundamental in predicting how strongly and in what orientation the peptide might bind to the receptor's active site or other relevant regions guidetopharmacology.org.

Quantitative Structure-Activity Relationship (QSAR) modeling could also be applied. QSAR models correlate structural or physicochemical properties of a series of compounds (in this case, bradykinin analogs) with their biological activity. By analyzing the relationship between the molecular characteristics of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG and the known activities of other analogs, QSAR models could predict its likely potency and efficacy as a bradykinin receptor modulator fishersci.campg.de.

Predictive modeling can also offer insights into potential mechanisms of action. For instance, docking studies might suggest whether the peptide acts as a competitive antagonist by blocking the orthosteric binding site or through an allosteric mechanism. MD simulations of the peptide-receptor complex could further explore the stability of the complex and the dynamic interactions that contribute to its biological effect.

Mechanistic Dissection of D Arg Arg Pro Hyp Gly Phe Ser D Phe Leu Arg Biological Modulations Excluding Clinical Human Trials

Receptor Binding Kinetics and Thermodynamics

The biological effects of peptides are often initiated by their binding to specific receptors on the cell surface. Understanding the kinetics and thermodynamics of this binding provides crucial insights into the potency and duration of a peptide's action. Given that D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG is a bradykinin (B550075) analog, its primary targets are likely the bradykinin B1 and B2 receptors, which are G protein-coupled receptors (GPCRs).

Determination of Dissociation Constants (Kd) and Binding Affinities (Ki)

Dissociation constants (Kd) and binding affinities (Ki) are fundamental parameters used to quantify the strength of the interaction between a ligand (in this case, the peptide) and its receptor. A lower Kd or Ki value indicates higher binding affinity. These values are typically determined through in vitro binding assays using cell membranes expressing the target receptor and a radiolabeled or fluorescently labeled ligand. Competition binding assays, where the test peptide competes with a known labeled ligand for receptor binding sites, are commonly used to determine Ki values.

While the specific Kd and Ki values for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG binding to bradykinin receptors were not explicitly found in the searched literature, studies on related bradykinin analogs provide context for the affinity range expected for such peptides. For instance, several bradykinin-related peptides, including those with modifications similar to D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG (such as the presence of Hyp3 or D-Phe7), have shown nanomolar binding affinities for human B1 and B2 receptors. For example, a peptide with the sequence Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg was reported to have a Ki value of 0.064 nM for the human B2 receptor windows.net. Another study reported Ki values ranging from 3.6 to 27.8 nM for a series of 68Ga-labeled B1 receptor-targeting peptides, some of which contained Hyp3 mdpi.com. Bradykinin itself and related kinins like kallidin (B13266) and des-Arg10-kallidin have Ki values in the nanomolar range for B1 and B2 receptors snmjournals.org.

The presence of a D-amino acid at the N-terminus (D-Arg) and at position 7 (D-Phe) in D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG are modifications known to influence kinin receptor binding and can contribute to antagonist properties or altered receptor selectivity ahajournals.orgsemanticscholar.org. The specific combination of these modifications in D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG would necessitate direct binding studies to precisely determine its affinity and selectivity for B1 and B2 receptors.

Investigations into Allosteric Modulation and Cooperative Binding Phenomena

Allosteric modulation occurs when a molecule binds to a site on the receptor distinct from the orthosteric binding site (where the primary ligand binds), thereby altering the receptor's conformation and its affinity or efficacy for the orthosteric ligand. Cooperative binding refers to the phenomenon where the binding of one ligand molecule to a multimeric receptor or to one site on a receptor influences the binding of subsequent ligand molecules to other sites on the same receptor or complex.

While allosteric modulation and cooperative binding are known mechanisms that can regulate GPCR activity, including potentially bradykinin receptors, specific investigations into these phenomena regarding the interaction of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG with its target receptors were not identified in the reviewed literature. Studies on allosteric modulators for bradykinin receptors are an active area of research for developing novel therapeutics, but data specifically pertaining to the allosteric effects or cooperative binding induced by D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG are not available in the retrieved search results.

Post-Receptor Signaling Transduction Pathways

Upon binding of a peptide ligand to a GPCR, a cascade of intracellular events is triggered, leading to a biological response. Bradykinin receptors, as GPCRs, typically couple to G proteins, initiating various downstream signaling pathways.

Analysis of G Protein-Coupled Receptor (GPCR) Signaling Cascades (e.g., Ca2+ mobilization, cAMP regulation)

Bradykinin B2 receptors are primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores ([Ca2+]i mobilization). This increase in intracellular calcium is a key signaling event for B2 receptor activation and is often measured in functional assays to assess the potency and efficacy of bradykinin analogs. Studies on various kinin peptides and analogs, including those with modified sequences, have utilized calcium mobilization assays to evaluate their activity on B1 and B2 receptors mdpi.comnih.govnih.gov. For example, studies in HEK cells expressing B1 or B2 receptors have shown that different kinin analogs, including those with C-terminal modifications, can stimulate increases in [Ca2+]i, albeit with varying potencies nih.gov.

Bradykinin receptors, particularly B2 receptors, can also couple to other G proteins, such as Gi and Gs, depending on the cell type and context, which can lead to the modulation of adenylyl cyclase activity and subsequent regulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. While cAMP regulation is a known potential signaling pathway for GPCRs, the primary and most consistently reported pathway for B2 receptor activation is through the Gq-PLC-[Ca2+]i cascade. Some studies on related peptide receptors mention Gs/cAMP/PKA pathways windows.net, indicating that modulation of cAMP is a plausible, though perhaps secondary, signaling route for certain peptide-GPCR interactions. Specific data on the effect of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG on cAMP levels was not found in the reviewed literature.

Identification and Characterization of Kinase Activation and Protein Phosphorylation Events

GPCR signaling cascades often converge on the activation of various protein kinases, which then phosphorylate specific downstream target proteins, altering their activity or localization. Protein kinase C (PKC) is a major kinase activated by the DAG produced upon PLC activation downstream of Gq-coupled receptors like the bradykinin B2 receptor. Activated PKC can then phosphorylate numerous substrate proteins involved in diverse cellular processes. Other kinases, such as members of the mitogen-activated protein kinase (MAPK) family (e.g., ERK1/2), can also be activated downstream of bradykinin receptor signaling through various mechanisms, including PKC-dependent pathways or transactivation of receptor tyrosine kinases.

While the general principle of kinase activation and protein phosphorylation downstream of bradykinin receptors is well-established, specific details regarding the precise kinases activated and the phosphorylation events triggered by D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG were not found in the examined literature. Studies on other peptides have demonstrated their ability to induce protein phosphorylation through kinase activation nih.govnih.gov, highlighting the importance of this signaling node. However, direct experimental data characterizing the specific kinase activation and phosphorylation profile induced by D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG is not available in the retrieved search results.

Investigation of Second Messenger Generation and Downstream Effectors

Second messengers are small intracellular molecules that relay signals from receptors at the cell surface to intracellular targets. As discussed in Section 5.2.1, IP3 and DAG are key second messengers generated upon bradykinin B2 receptor activation via the Gq-PLC pathway. Calcium ions, released from intracellular stores in response to IP3, also act as crucial second messengers, modulating the activity of numerous calcium-binding proteins and enzymes.

These second messengers, in turn, activate downstream effectors, which are the ultimate mediators of the cellular response. Downstream effectors of bradykinin receptor signaling include various enzymes, ion channels, and transcription factors that collectively lead to diverse biological outcomes such as smooth muscle contraction or relaxation, increased vascular permeability, and the release of inflammatory mediators. For example, calcium and DAG together activate PKC. Calcium can also activate calcium-calmodulin-dependent kinases and regulate the activity of ion channels, influencing membrane potential and cellular excitability.

Cellular and Subcellular Effects in Model Systems (In Vitro Studies)

Research into the cellular and subcellular effects of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG in in vitro model systems is a critical area for understanding its potential biological activities. While the compound has been explored in the context of biological systems, detailed mechanistic data on its direct impact at the cellular and subcellular levels, as outlined in the subsections below, is not extensively available in the provided search results. The compound is identified as a derivative of bradykinin and has been mentioned in patents related to anti-infarction molecules, which may imply interactions with biological targets, but specific in vitro cellular mechanisms are not detailed. chembase.cnnih.govnih.gov

Receptor Internalization and Desensitization Mechanisms in Cellular Contexts

Specific research detailing the receptor internalization and desensitization mechanisms directly mediated by D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG in cellular contexts was not found within the scope of the provided information. Studies on bradykinin and its derivatives often involve interactions with bradykinin receptors (B1 and B2), which are G protein-coupled receptors known to undergo internalization and desensitization upon agonist binding. However, the precise effects of this specific synthetic analog on these processes require dedicated investigation, and data on this topic is not present in the search results.

Analysis of Gene Expression and Proteomic Changes Induced by D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG

Information specifically analyzing global gene expression or proteomic changes induced directly by treatment with D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG in in vitro systems was not found in the provided search results. While patents mention the use of techniques involving nucleic acids and gene expression in the context of delivering genetic material to cells in vitro, this relates to the delivery system methodology rather than the peptide's own effect on cellular gene or protein profiles. nih.govnih.gov Comprehensive studies employing techniques such as RNA sequencing or mass spectrometry-based proteomics would be necessary to elucidate the transcriptional and translational impacts of this peptide on cells.

Cellular Proliferation, Migration, and Apoptosis Pathway Modulation

Specific data demonstrating the modulation of cellular proliferation, migration, or apoptosis pathways directly by D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG in in vitro models were not available in the provided information. Investigation into these cellular processes is crucial for understanding the potential biological roles of the peptide, particularly in contexts such as tissue repair, inflammation, or disease progression. However, detailed research findings on these specific modulatory effects of this compound were not found.

Data Table: Cellular Effects (Qualitative Summary)

| Cellular Process | Observed Modulation (In Vitro) | Supporting Research Findings |

|---|---|---|

| Receptor Internalization | Not specifically detailed | Data not available |

| Receptor Desensitization | Not specifically detailed | Data not available |

| Gene Expression Changes | Not specifically detailed | Data not available |

| Proteomic Changes | Not specifically detailed | Data not available |

| Cellular Proliferation | Not specifically detailed | Data not available |

| Cellular Migration | Not specifically detailed | Data not available |

Enzyme Interactions and Metabolic Stability

Understanding the interactions of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG with enzymes and its metabolic stability in biological environments is essential for characterizing its pharmacokinetic profile in model systems. The provided information offers some insight into the analysis of this peptide in biological fluids and tissue extracts, although detailed enzymatic degradation pathways and comprehensive metabolic stability data are not extensively described.

Characterization of Proteolytic Degradation Pathways and Enzyme Inhibition Studies

Detailed characterization of the specific proteolytic degradation pathways affecting D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG and studies on its potential to inhibit enzymes were not found in the provided search results. Peptides are generally susceptible to degradation by various peptidases and proteases in biological systems. Identifying the specific enzymes responsible for the breakdown of this peptide and determining its stability in the presence of such enzymes, as well as investigating any enzyme inhibitory activity it might possess, are important areas for research that are not covered by the available information.

Assessment of Metabolic Stability in Biological Fluids and Tissue Extracts

The provided information mentions the analysis of biological fluids and tissue extracts using techniques such as GC mass spectrometry, fractionation, or gel chromatography to assess differences in molecular makeup. nih.govnih.gov Specifically, the analysis of stable isotope labeled urea (B33335) in biological fluids is mentioned in the context of analytical methods that could potentially be applied to study compounds like this peptide. nih.govnih.gov LC/MS/MS has also been used to identify peptides in biological samples. nih.gov While these mentions indicate that the peptide's presence and potentially changes in its levels can be analyzed in biological matrices, detailed quantitative data on its metabolic stability (e.g., half-life) or the specific metabolites formed in various biological fluids or tissue extracts were not provided.

Data Table: Metabolic Stability (Qualitative Summary)

| Biological Matrix | Assessment Method Mentioned | Detailed Stability Data |

|---|---|---|

| Biological Fluids | GC mass spec, LC/MS/MS, analysis of labeled compounds nih.govnih.gov | Not specifically detailed |

| Tissue Extracts | GC mass spec, fractionation, gel chromatography nih.gov | Not specifically detailed |

| Proteolytic Degradation | Not specifically detailed | Data not available |

Identification of Active Metabolites and Their Biological Impact

The metabolic fate of peptide therapeutics is a critical determinant of their in vivo activity and duration of action. Bradykinin and its analogs are susceptible to enzymatic degradation by various peptidases present in plasma and tissues. A key metabolic pathway for bradykinin analogs involves the removal of the C-terminal arginine residue by carboxypeptidases, yielding des-Arg9 derivatives austinpublishinggroup.comahajournals.org.

Studies on bradykinin analogs containing Hyp at position 3 and D-Phe at position 7 have shown that these modifications can influence metabolic stability and receptor affinity ahajournals.org. Specifically, the conversion of B2 receptor antagonists with a Hyp residue at position 3 to their corresponding des-Arg9 derivatives can result in compounds that act as antagonists of the B1 receptor ahajournals.org. While specific detailed studies on the active metabolites of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG are limited in the available literature, it is highly probable that this peptide undergoes similar carboxypeptidase-mediated cleavage to form its des-Arg9 analog, D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU.

The biological impact of such a metabolite would depend on its affinity and efficacy at bradykinin receptors, particularly the B1 receptor, which is often upregulated during inflammation and tissue injury austinpublishinggroup.com. Based on research with similar bradykinin analogs, the des-Arg9 metabolite of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG could potentially exhibit altered or even opposing pharmacological activity compared to the parent peptide, shifting from B2 receptor interaction towards B1 receptor interaction ahajournals.org. Further research is needed to definitively identify and characterize the active metabolites of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG and precisely delineate their biological effects in preclinical settings.

In Vivo Pharmacological Mechanisms in Preclinical Models (Animal Models for Mechanistic Insights)

Preclinical studies utilizing animal models are essential for understanding the complex in vivo pharmacological mechanisms of peptide compounds like D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG. These models allow for the investigation of target engagement, physiological responses, tissue distribution, and pathway modulation in a living system. The peptide's structural relationship to bradykinin suggests its primary interactions occur within the kallikrein-kinin system.

Target Engagement and Receptor Occupancy Studies in Live Organisms

Target engagement and receptor occupancy studies in live organisms provide crucial evidence that a peptide interacts with its intended molecular target in vivo. Given that D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG is a bradykinin analog, its primary targets are expected to be the bradykinin B1 and/or B2 receptors, which are G protein-coupled receptors google.com.

While specific receptor occupancy data for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG is not explicitly detailed in the provided search results, studies on related B1 and B2 receptor ligands in animal models demonstrate the methodologies used. For instance, radiolabeled bradykinin analogs have been employed in vivo to assess receptor binding and distribution in tissues expressing B1R snmjournals.org. These studies typically involve administering a labeled peptide and measuring its accumulation in target tissues compared to control tissues or in the presence of excess unlabeled ligand to determine specific binding snmjournals.orgevotec.com.

The presence of D-amino acids and Hyp in the sequence of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG is likely intended to confer increased metabolic stability compared to endogenous bradykinin, potentially influencing its pharmacokinetic profile and thus its ability to engage receptors in vivo ahajournals.org. Studies on similar metabolically stable bradykinin B1 receptor antagonists have shown measurable uptake in B1R-expressing tissues in mice, which is significantly reduced by co-injection with unlabeled antagonist, indicating specific target engagement snmjournals.org.

Detailed Characterization of Physiological Responses (e.g., vascular tone, nociception, smooth muscle contraction)

Bradykinin is a potent mediator involved in various physiological processes, including the regulation of vascular tone, pain perception (nociception), and smooth muscle contraction mdpi.com. As an analog, D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG is expected to modulate these responses through its interaction with bradykinin receptors.

Studies on bradykinin and its analogs in animal models have characterized their effects on vascular permeability and pain austinpublishinggroup.com. For example, kinin agonists have been shown to increase vascular permeability and induce paw swelling and writhing reactions in rodents austinpublishinggroup.com. Bradykinin itself is a potent endothelium-dependent vasodilator ekb.eg. The B2 receptor is primarily responsible for mediating the acute effects of bradykinin, while the B1 receptor is induced during inflammation and contributes to chronic pain and inflammatory responses austinpublishinggroup.commdpi.com.

The specific physiological responses elicited by D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG would depend on its agonist or antagonist activity at B1 and B2 receptors. Analogs with D-Phe7 and Leu8 substitutions have been developed as bradykinin receptor antagonists ahajournals.org. Therefore, D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG might be expected to block the effects of endogenous kinins on vascular tone, nociception, and smooth muscle contraction in preclinical models. For instance, a B2 receptor antagonist like Icatibant (which shares structural features like D-Arg and Hyp with the target peptide) is known to antagonize bradykinin-induced edema nih.gov. The specific profile of physiological responses would need to be empirically determined for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG in relevant animal models.

Organ-Specific Mechanistic Investigations and Tissue Distribution Analyses

Understanding the distribution of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG in different organs and tissues in animal models is crucial for interpreting its observed pharmacological effects and potential mechanisms. Peptide distribution is influenced by factors such as size, charge, lipophilicity, and susceptibility to local peptidases.

While specific tissue distribution data for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG is not available in the provided context, studies on related bradykinin receptor-targeting peptides offer insights into potential distribution patterns. For example, radiolabeled B1 receptor-targeting tracers in mice have shown rapid renal excretion and minimal uptake in the liver and brain snmjournals.org. This suggests that some peptide analogs of bradykinin may have limited penetration of the blood-brain barrier, which could influence their effects on the central nervous system snmjournals.org.

Organ-specific mechanistic investigations would involve assessing the peptide's effects and receptor engagement in isolated organs or tissues from treated animals. For instance, studies on vascular smooth muscle contraction can be performed on isolated blood vessels cvphysiology.com. The differential expression of bradykinin B1 and B2 receptors across various tissues and their upregulation in specific pathological conditions (e.g., B1R in inflammation) would dictate where the peptide is most likely to exert its effects austinpublishinggroup.commdpi.com. The presence of Hyp in the peptide sequence, often found in collagen-derived peptides, has been associated with tissue-specific effects, although the mechanisms are still being elucidated rsc.orgresearchmap.jp.

Pathway Activation and Biomarker Modulation in Animal Models

Interaction of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG with bradykinin receptors can trigger intracellular signaling cascades and modulate the expression or activity of various biomarkers in animal models. Bradykinin receptor activation is known to couple with multiple G proteins, leading to the activation of pathways such as phospholipases, protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/AKT, and mitogen-activated protein kinases (MAPKs) nih.gov. These pathways are involved in diverse cellular processes, including inflammation, cell proliferation, and vascular function nih.govnih.gov.

In the context of inflammation, bradykinin B1 receptor activation has been linked to the production of reactive oxygen species (ROS) and the upregulation of inflammatory mediators nih.gov. Studies in animal models investigating the role of the kallikrein-kinin system in inflammatory conditions have measured biomarkers such as cytokines (e.g., TNF-α, IL-6), chemokines, and inducible nitric oxide synthase (iNOS) nih.govplos.org.

Emerging Research Frontiers and Future Trajectories for D Arg Arg Pro Hyp Gly Phe Ser D Phe Leu Arg Research

Development of Advanced Imaging Probes and Biosensors for In Situ Detection

The development of advanced imaging probes and biosensors is a critical area for visualizing biological processes and detecting specific molecules in situ. Peptide-based probes offer high specificity due to their ability to bind to target receptors or enzymes. Research in this area often involves conjugating peptides with fluorescent, radioactive, or other detectable labels.

Bradykinin (B550075) receptors, particularly B1 and B2, are targets for imaging agents due to their involvement in various physiological and pathological conditions, including inflammation and cancer. nih.govmdpi.com Modified bradykinin antagonists have been explored as scaffolds for developing such imaging agents. For instance, studies have investigated the use of radiolabeled bradykinin antagonists with modifications at various positions for targeting bradykinin B1 receptors in tumors. nih.gov These peptides are often conjugated to chelators for radioisotopes like ⁶⁸Ga or ¹⁸F for Positron Emission Tomography (PET) imaging. nih.gov Fluorescently tagged peptides based on bradykinin antagonists have also been synthesized to study receptor translocation and inflammation in living cells. mdpi.com

Given that D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG is a bradykinin antagonist, it holds potential as a base structure for developing targeted imaging probes or biosensors for bradykinin receptor activity or presence. Future research could involve conjugating this peptide with various labels (e.g., fluorophores, radioisotopes, magnetic nanoparticles) and evaluating their binding affinity, selectivity, and imaging capabilities in relevant biological systems. The presence of modifiable amino acid residues (like the N-terminal D-arginine or the C-terminal arginine) could facilitate the site-specific attachment of probes or linkers.

High-Throughput Screening Methodologies for Analog Discovery and Lead Optimization

High-throughput screening (HTS) plays a crucial role in modern drug discovery by enabling the rapid evaluation of large libraries of compounds for desired biological activity. alitheagenomics.com For peptides, HTS methodologies are employed to identify novel sequences with improved potency, selectivity, stability, and pharmacokinetic properties. This often involves the synthesis and screening of peptide libraries, followed by lead optimization of promising hits.

The discovery of potent bradykinin antagonists has involved systematic modifications of the bradykinin sequence and the use of screening approaches. researchgate.netekb.egrsc.org Analogs incorporating unnatural amino acids, such as D-amino acids and modified residues, have been synthesized to enhance metabolic stability and alter receptor interactions. researchgate.netekb.eg HTS can be applied to screen libraries of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG analogs with variations at different positions to identify peptides with enhanced antagonistic activity at specific bradykinin receptor subtypes or with improved pharmacological profiles. Techniques like alanine (B10760859) scanning, D-scanning, and the incorporation of constrained amino acids are valuable in such studies to understand the contribution of individual residues to the peptide's activity and conformation. rsc.org

While specific HTS studies focused solely on discovering analogs of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG were not detailed in the search results, the peptide's nature as a bradykinin analog makes it a suitable candidate for such investigations within broader peptide discovery programs. HTS could be utilized to explore the structure-activity relationships of this peptide and identify modifications that lead to more potent or selective bradykinin receptor antagonists.

Applications in Bioengineering and Biomaterials Contexts (e.g., surface functionalization, hydrogels for controlled release)

Peptides are valuable components in bioengineering and biomaterials due to their biocompatibility, biodegradability, and ability to self-assemble or interact specifically with other molecules and cells. frontiersin.orgkuleuven.benih.govresearchgate.netfrontiersin.org They are used for surface functionalization of biomaterials to promote cell adhesion, proliferation, or differentiation, and in the design of hydrogels for tissue engineering or controlled drug release. frontiersin.orgkuleuven.benih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net

Bioactive peptides derived from extracellular matrix proteins, such as RGD sequences or collagen-like peptides, are commonly incorporated into biomaterials to mimic the cellular environment and enhance tissue regeneration. nih.govfrontiersin.orgresearchgate.net Hydrogels can be designed to encapsulate and release therapeutic peptides in a controlled manner, providing localized and sustained delivery. frontiersin.orgfrontiersin.orgnih.gov

Although no specific research on the direct incorporation of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG into biomaterials or hydrogels was found, its peptide nature suggests potential applications in this field. As a bradykinin antagonist, it could potentially be used to functionalize biomaterial surfaces to modulate local inflammatory responses or to be incorporated into hydrogels for controlled release in applications where modulating bradykinin receptor activity is desired, such as in wound healing or tissue engineering scaffolds.

Exploration of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG in Unconventional Biological Roles and Pathways

Exploring unconventional biological roles and pathways involves investigating functions of a molecule beyond its primary or well-established activities. This can lead to the discovery of novel mechanisms of action or potential therapeutic applications in unexpected areas.

The primary known biological role of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG is its activity as a bradykinin receptor antagonist. realgenelabs.com However, peptides, especially synthetic analogs with modified amino acids, can sometimes exhibit off-target effects or interact with unexpected biological partners. Research into unconventional roles might involve broad screening approaches to identify novel binding partners or functional effects in various cell types or organisms.

While the search results did not reveal any specific unconventional biological roles for D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG, the field of peptide research is continuously uncovering new activities for known peptides or their derivatives. For instance, some peptides derived from food proteins have been found to possess antioxidant, antimicrobial, or immunomodulatory properties. Exploring the potential of D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG beyond its bradykinin receptor antagonism would require targeted investigations using unbiased screening methods or hypothesis-driven studies based on its structural features.

One detailed research finding related to the peptide's chemical behavior, though not a biological role, involved studying the racemization of the L-phenylalanine residue in a related peptide sequence (where Ser7 was replaced by Cys) during acid hydrolysis. This racemization was found to be catalyzed by the adjacent cysteine residue. While this specific study focused on a slightly different sequence, it highlights the importance of considering the chemical stability and potential modifications of amino acid residues in synthetic peptides like D-ARG-ARG-PRO-HYP-GLY-PHE-SER-D-PHE-LEU-ARG during handling and in biological environments.

Q & A

Q. What methodologies are recommended for conducting a comprehensive literature review on Aaphgpspla?

Begin by querying interdisciplinary databases (e.g., PubMed, Web of Science) using Boolean operators to combine keywords like "Aaphgpspla synthesis," "spectroscopic characterization," and "thermodynamic properties." Prioritize peer-reviewed journals and validate sources by checking citation counts and author expertise. Use reference management tools (e.g., Zotero) to organize findings and identify knowledge gaps. Cross-reference primary literature with recent reviews to ensure coverage of conflicting hypotheses or data .

Q. How should researchers design initial experiments to synthesize Aaphgpspla?

Start with established protocols for analogous compounds, adjusting precursors and reaction conditions (e.g., temperature, solvent polarity) systematically. Use controlled experiments to isolate variables, and validate each step with spectroscopic techniques (e.g., NMR, FTIR). Document reagent purity, equipment calibration, and environmental controls to ensure reproducibility. Reference guidelines for chemical synthesis reporting, such as detailed materials/methods sections in Pharmaceutical Research .

Q. What statistical approaches are suitable for preliminary analysis of Aaphgpspla’s structural data?

Apply descriptive statistics (mean, standard deviation) to crystallographic parameters (e.g., bond angles, lattice constants). Use hypothesis testing (e.g., t-tests, ANOVA) to compare experimental results with computational predictions. For small sample sizes, employ non-parametric methods like the Mann-Whitney U test. Ensure transparency by reporting p-values, confidence intervals, and effect sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Aaphgpspla across studies?

Conduct a meta-analysis of raw datasets (if available) to identify methodological discrepancies (e.g., calibration errors, sample contamination). Replicate conflicting experiments under standardized conditions, using high-purity reagents and advanced instrumentation (e.g., synchrotron XRD for crystallography). Apply multivariate regression to isolate confounding variables and publish negative results to contribute to error analysis .

Q. What strategies optimize the design of multi-step synthesis pathways for Aaphgpspla derivatives?

Use retrosynthetic analysis to break down target molecules into feasible intermediates. Employ cheminformatics tools (e.g., Schrödinger’s Suite) to predict reaction feasibility and byproduct formation. Validate each step with kinetic studies (e.g., time-resolved Raman spectroscopy) and optimize yields via Design of Experiments (DoE) methodologies. Document scalability challenges, such as solvent recovery and catalyst reuse .

Q. How should interdisciplinary teams validate computational models predicting Aaphgpspla’s reactive properties?

Compare density functional theory (DFT) predictions with experimental kinetics data (e.g., Arrhenius plots). Validate force fields using molecular dynamics simulations under varying thermodynamic conditions. Establish a feedback loop between computational and experimental teams to iteratively refine models. Publish open-access datasets and code to enable peer validation .

Q. What frameworks address ethical and reproducibility challenges in Aaphgpspla research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register experimental designs on platforms like Open Science Framework to reduce bias. For human subject studies (e.g., toxicology), obtain IRB approval and document informed consent processes. Use blockchain-based lab notebooks for tamper-proof record-keeping .

Data and Contradiction Analysis